1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.: 78628-61-2
VCID: VC8295088
InChI: InChI=1S/C10H11NS/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11H,6H2,1H3
SMILES: CNCC1=CSC2=CC=CC=C21
Molecular Formula: C10H11NS
Molecular Weight: 177.27 g/mol

1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine

CAS No.: 78628-61-2

Cat. No.: VC8295088

Molecular Formula: C10H11NS

Molecular Weight: 177.27 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine - 78628-61-2

Specification

CAS No. 78628-61-2
Molecular Formula C10H11NS
Molecular Weight 177.27 g/mol
IUPAC Name 1-(1-benzothiophen-3-yl)-N-methylmethanamine
Standard InChI InChI=1S/C10H11NS/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11H,6H2,1H3
Standard InChI Key YVCORDOYWODTNX-UHFFFAOYSA-N
SMILES CNCC1=CSC2=CC=CC=C21
Canonical SMILES CNCC1=CSC2=CC=CC=C21

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Physicochemical Characteristics

1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine consists of a benzo[b]thiophene scaffold—a bicyclic system combining benzene and thiophene rings—linked to an N-methylmethanamine group. The compound’s aromaticity arises from the conjugated π-system of the fused rings, which may influence its electronic properties and intermolecular interactions . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC10H11NS\text{C}_{10}\text{H}_{11}\text{NS}
Molecular Weight177.27 g/mol
CAS Registry Number78628-61-2
AppearanceNot explicitly reported
Melting/Boiling PointsData unavailable

The absence of detailed thermodynamic data underscores the compound’s status as a research chemical with limited commercial or industrial applications .

Structural Analogues and Heterocyclic Context

Benzo[b]thiophene derivatives are structurally related to benzofuran and indole systems, which are prevalent in pharmaceuticals and agrochemicals. The substitution pattern at the 3-position of the benzo[b]thiophene core distinguishes this compound from analogues such as 2-(benzo[b]thiophen-3-yl)-N,N-dimethylethanamine, which features a dimethylamine side chain. Such structural variations modulate electronic properties and binding affinities toward biological targets .

Synthesis and Reaction Pathways

Challenges in Optimization

The steric hindrance imposed by the methyl group on the amine moiety and the electron-withdrawing nature of the thiophene sulfur atom may complicate reaction kinetics. Solvent selection and temperature control are critical to minimizing side products, as evidenced by syntheses of related triazepine derivatives .

Biological Activity and Mechanistic Insights

Mechanisms of Action

  • Anticancer Activity: Analogous compounds induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization. The thiophene ring may intercalate DNA or inhibit topoisomerases, though empirical validation is needed .

  • Antimicrobial Effects: Sulfur-containing heterocycles often disrupt microbial cell membranes or enzyme function. The amine group’s basicity could facilitate interactions with bacterial efflux pumps .

Applications and Industrial Relevance

Current Uses

1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine is strictly designated for laboratory research, with no approved therapeutic or industrial applications . Its primary utility lies in:

  • Medicinal Chemistry: Serving as a building block for novel heterocyclic compounds.

  • Materials Science: Investigating conductive polymers or organic semiconductors due to its aromatic system.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves/clothing
Serious Eye IrritationH319Use eye protection

Emergency Procedures

  • Skin Contact: Wash immediately with soap and water; remove contaminated clothing.

  • Eye Exposure: Rinse cautiously with water for 15 minutes; seek medical attention if irritation persists .

Comparative Analysis with Related Compounds

Structural and Functional Analogues

CompoundCore StructureBiological Activity
1-(Benzo[b]thiophen-3-yl)-N-methylmethanamineBenzo[b]thiopheneResearch-only
Benzo[f] triazepinesTriazepineAntiviral, psychotropic
2-Phenyl-1H-benzo[d]imidazoleBenzimidazoleAnthelmintic, anticancer

The absence of a triazepine ring in 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine limits direct comparison with psychotropic derivatives but highlights the role of heterocyclic diversity in bioactivity .

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